6-Bromo-1-methoxyhex-1-ene
Description
Significance of Vinylic Halides and Enol Ethers as Versatile Synthetic Motifs
Vinylic halides are organic compounds where a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. ub.edu They are key intermediates in a variety of organic transformations, most notably in cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. acs.org The halogen atom in vinylic halides can be readily converted into an organometallic species, such as a Grignard reagent or an organolithium reagent, further expanding their synthetic applications. acs.org Additionally, vinylic halides can undergo elimination reactions to furnish alkynes. ub.edu
Enol ethers, on the other hand, are alkenes that possess an alkoxy substituent. smolecule.com The presence of the oxygen atom makes the double bond electron-rich, rendering it susceptible to attack by electrophiles. rsc.org This enhanced nucleophilicity makes enol ethers valuable synthons for the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. nih.gov They are considered reactive derivatives of aldehydes and ketones and are utilized in various reactions, including cycloadditions and the synthesis of heterocyclic compounds. nih.gov
The combination of these two functionalities in a single molecule, as in the case of 6-Bromo-1-methoxyhex-1-ene, creates a powerful synthetic tool with ambiphilic properties, capable of reacting with both nucleophiles and electrophiles. nih.gov
Overview of Strategic Transformations and Synthetic Building Blocks Relevant to this compound Scaffolds
The structure of this compound, featuring a bromo-substituted enol ether at one end and a terminal alkyl bromide at the other, suggests its utility in a variety of strategic transformations.
Potential Synthetic Pathways:
The synthesis of this compound itself, while not explicitly detailed in the literature, can be envisioned through several established methodologies. One plausible approach involves the bromomethoxylation of a suitable diene . For instance, the reaction of 1,5-hexadiene (B165246) with a source of electrophilic bromine in the presence of methanol (B129727) could potentially yield the target compound, although regioselectivity would be a critical factor to control. Microwave-assisted bromomethoxylation of alkenes using polymer-supported bromine resins has been shown to be a facile and regioselective method for similar transformations. unit.no
Another potential route could involve the Wittig reaction or a related olefination protocol. Starting from a suitable bromo-aldehyde or bromo-ketone, reaction with a methoxy-substituted phosphorane could generate the enol ether double bond. The synthesis of vinyl ethers through the elimination of a mesyloxy group has also been explored as a novel method. unit.no
Furthermore, the addition of methanol to a 1-bromo-1-hexyne derivative could theoretically produce the desired enol ether, with the regiochemistry of the addition being a key consideration.
Key Reactions and Synthetic Utility:
The dual functionality of this compound opens up a wide range of possible transformations:
Grignard Reagent Formation: The terminal alkyl bromide can be selectively converted into a Grignard reagent by reaction with magnesium metal. sigmaaldrich.com This organometallic intermediate can then participate in a plethora of carbon-carbon bond-forming reactions, such as addition to aldehydes, ketones, and esters. masterorganicchemistry.com The vinylic bromide is generally less reactive towards magnesium under standard conditions, allowing for selective reaction at the terminal position.
Cross-Coupling Reactions: The vinylic bromide moiety is an ideal handle for transition metal-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with a boronic acid could be used to introduce an aryl or another vinyl group at the 1-position. evitachem.com
Intramolecular Cyclizations: The presence of two reactive sites at opposite ends of the hexyl chain makes this compound an excellent precursor for the synthesis of cyclic compounds. For instance, treatment with a strong, non-nucleophilic base could potentially induce an intramolecular cyclization via an E2 elimination of the vinylic bromide followed by nucleophilic attack of the resulting carbanion on the terminal alkyl bromide, or vice versa.
Radical Reactions: The bromo substituents can participate in radical-mediated reactions, offering alternative pathways for cyclization or intermolecular bond formation. rsc.org
Data on Structurally Similar Compounds:
To further illustrate the potential properties and reactivity of this compound, data for analogous compounds is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Reactions |
| 6-Bromo-1-hexene | 2695-47-8 | C6H11Br | 163.06 | Used in Grignard reagent formation and preparation of epoxides. sigmaaldrich.comchemicalbook.com |
| 6-Bromo-2-methylhex-1-ene | 1974-89-6 | C7H13Br | 177.08 | A structural isomer, highlighting the stability of a bromoalkyl chain with a terminal alkene. youtube.comnih.gov |
| 1-Methoxyhex-1-ene | 78227-51-7 | C7H14O | 114.19 | The parent enol ether, susceptible to electrophilic addition. nih.gov |
| (E)-4-Bromo-3-methoxybut-3-en-2-one | Not available | C5H7BrO2 | 179.01 | A bromo-methoxy-vinyl ketone, synthesized via a multi-step sequence and used in Mukaiyama aldol (B89426) reactions. ub.edu |
Spectroscopic Data for Analogous Compounds:
While specific spectroscopic data for this compound is not available, the expected signals in its NMR and IR spectra can be inferred from related structures.
¹H NMR: The spectrum of 6-Bromo-1-hexene shows characteristic signals for the terminal vinyl protons around 5.0-5.8 ppm and a triplet for the methylene (B1212753) group adjacent to the bromine at approximately 3.4 ppm. organic-chemistry.org For this compound, one would expect to see a signal for the methoxy (B1213986) group protons around 3.5-4.0 ppm and a vinylic proton signal whose chemical shift would be influenced by the presence of both the bromine and the methoxy group.
¹³C NMR: In the ¹³C NMR spectrum of 6-Bromo-1-hexene, the carbons of the double bond appear at approximately 115 and 138 ppm, while the carbon bearing the bromine is at around 33 ppm. organic-chemistry.org For the target compound, the vinylic carbons would have distinct chemical shifts due to the opposing electronic effects of the bromine and methoxy substituents.
IR Spectroscopy: The infrared spectrum would likely show a characteristic C=C stretching vibration for the enol ether double bond, typically in the range of 1640-1680 cm⁻¹. The C-Br stretching frequency would be observed in the fingerprint region.
Structure
3D Structure
Properties
CAS No. |
104413-33-4 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
6-bromo-1-methoxyhex-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6-8/h5,7H,2-4,6H2,1H3 |
InChI Key |
JTYBSOUMQIEOKH-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCCCCBr |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 6 Bromo 1 Methoxyhex 1 Ene and Analogous Structures
Direct Bromination Approaches to Vinylic Bromides
Direct bromination methods offer a straightforward route to vinylic bromides, though careful consideration of the substrate and reaction conditions is necessary to control regioselectivity and stereoselectivity.
The addition of electrophilic bromine (Br₂) to an alkene is a fundamental reaction in organic chemistry. In the context of synthesizing a vinylic bromide like 6-bromo-1-methoxyhex-1-ene, the starting material would be a suitable diene. The reaction typically proceeds through a cyclic bromonium ion intermediate. The regioselectivity of the initial attack and the subsequent ring-opening by the bromide ion are governed by both steric and electronic factors. For vinyl ethers, the oxygen atom's electron-donating ability can direct the incoming electrophile.
The stereochemistry of electrophilic bromination is typically anti-addition, meaning the two bromine atoms add to opposite faces of the double bond. However, the formation of vinylic bromides from dienes can lead to a mixture of stereoisomers (E and Z), and the ratio is often dependent on the specific reaction conditions and the structure of the starting material. libretexts.org For instance, the reaction of 1,5-hexadiene (B165246) with an electrophilic bromine source could potentially lead to a mixture of dibrominated products and the desired vinylic bromide, necessitating careful control of stoichiometry and reaction conditions.
A study on the electrophilic bromination of vinyl azides provides insight into the mechanism, which can be relevant to the behavior of other electron-rich alkenes like vinyl ethers. acs.org The interaction proceeds through an intermediate that can lead to various products depending on the subsequent reaction pathways.
Allylic bromination introduces a bromine atom at the position adjacent to a double bond. openochem.org This method is particularly useful when the desired vinylic bromide is not directly accessible through electrophilic addition. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides) are commonly employed for this transformation. masterorganicchemistry.com
For a precursor to this compound, such as 1-methoxyhex-2-ene, allylic bromination would be a key step. The reaction proceeds via a radical chain mechanism. masterorganicchemistry.com The stability of the resulting allylic radical is a crucial factor in determining the regioselectivity of the bromination. masterorganicchemistry.com The use of NBS is advantageous as it maintains a low concentration of Br₂, which helps to suppress the competing electrophilic addition to the double bond. masterorganicchemistry.com It is important to note that allylic bromination can sometimes lead to rearranged products due to the delocalization of the radical intermediate. masterorganicchemistry.com
Radical addition of HBr to alkynes can also be a viable route. In the presence of peroxides or light, the anti-Markovnikov addition of HBr to a terminal alkyne yields a terminal bromoalkene. libretexts.org This method could be applied to an appropriate alkyne precursor to generate the bromoalkene moiety.
Functional Group Interconversions for Bromoalkene Generation
An alternative to direct bromination is the conversion of other functional groups into the desired bromoalkene. This approach often provides greater control over the position and stereochemistry of the double bond.
Ketones and aldehydes are versatile starting materials for the synthesis of vinylic bromides. One common method involves the reaction of a ketone with a brominating/phosphorus-based reagent system, such as triphenylphosphine (B44618) and carbon tetrabromide or 2,4,4,6-tetrabromo-2,5-cyclohexadienone. researchgate.netsioc-journal.cn This reaction, often a variation of the Wittig reaction, converts the carbonyl group into a dibromoalkene, which can then be selectively reduced to the corresponding vinylic bromide. researchgate.net For example, a ketone precursor could be converted to a vinylic bromide. researchgate.net
Another approach involves the conversion of ketones to enol phosphates, which can then be converted to vinyl bromides. researchgate.net Aldehydes can also be converted to gem-dibromides, which serve as precursors to terminal bromoalkenes. researchgate.netresearchgate.net
The Shapiro reaction and the Bamford-Stevens reaction provide pathways from tosylhydrazones, which are derived from ketones, to alkenes. arkat-usa.org Modifications of these reactions can be used to generate vinylic bromides.
| Starting Material | Reagent(s) | Product | Reference |
| Ketone | 2,4,4,6-tetrabromo-2,5-cyclohexadienone, PPh₃ | Vinyl bromide | researchgate.net |
| Aldehyde | 2,4,4,6-tetrabromo-2,5-cyclohexadienone, PPh₃ | gem-Dibromide | researchgate.net |
| Ketone | (PhO)₃P-halogen | Vinyl halide | organic-chemistry.org |
| Aldehyde | CBr₄, PPh₃ | 1,1-Dibromoalkene | researchgate.net |
| Ketone | Tosylhydrazide, then base | Alkene (can be adapted for vinylic bromides) | arkat-usa.org |
Alkynes are excellent precursors for the stereoselective synthesis of vinylic bromides. The hydrohalogenation of alkynes with HBr can proceed with either Markovnikov or anti-Markovnikov regioselectivity, depending on the reaction conditions. masterorganicchemistry.comorganicchemistrytutor.com Radical addition of HBr leads to the anti-Markovnikov product, which is often a terminal bromoalkene. libretexts.org
Oxyhalogenation of alkynes, which involves the simultaneous addition of a halogen and an oxygen-containing group across the triple bond, is another powerful method. nih.gov This can be achieved using various reagents and catalysts. For instance, palladium-catalyzed oxyhalogenation of non-conjugated internal alkynes can produce tetrasubstituted alkenes with high regio- and stereoselectivity. nih.govnih.gov Catalyst-free trans-selective oxyiodination and oxychlorination of alkynes have also been reported, and similar strategies could potentially be adapted for oxybromination. mdpi.com
The hydrobromination of alkynes can be controlled to produce either the E or Z isomer of the resulting vinylic bromide. For example, the hydrocupration of alkynes followed by bromination can lead to specific stereoisomers. researchgate.net
| Starting Material | Reagent(s) | Product | Key Feature | Reference |
| Terminal Alkyne | HBr, Peroxides | Terminal (E/Z)-Bromoalkene | Anti-Markovnikov addition | libretexts.org |
| Internal Alkyne | HBr | Vinylic Bromide | Markovnikov addition | masterorganicchemistry.com |
| Non-conjugated Internal Alkyne | Pd(II) catalyst, Carboxylate, Halogen source | Tetrasubstituted Alkenyl Halide | High regio- and stereoselectivity | nih.govnih.gov |
| Alkyne | N-halosuccinimide, TMSOTf | β-Halovinyl trifluoromethanesulfonate | Alkyne difunctionalization | organic-chemistry.org |
Nitroalkenes can also serve as precursors for the synthesis of bromoalkenes. The synthesis of nitroalkenes can be achieved through various methods, including the cross-metathesis of simple nitro compounds with alkenes. organic-chemistry.org The nitro group can then be transformed into other functionalities.
A key transformation is the conversion of a nitroalkene to an α-bromonitroalkene. These intermediates are versatile building blocks. For example, (Z)-α-bromo-β-substituted nitroethylenes can undergo Suzuki or Sonogashira coupling reactions to produce (E)-α,β-disubstituted nitroethylenes or (E)-nitroenynes, respectively. researchgate.net While this doesn't directly yield a simple bromoalkene, the methodology highlights the reactivity of bromo-substituted nitroalkenes and the potential for further synthetic manipulations. The initial synthesis of the required nitroalkene can be achieved through methods like the condensation of aldehydes with nitroalkanes. organic-chemistry.org
Formation of the Methoxyhexene (Enol Ether) Moiety
The enol ether functional group is a key structural element, and its formation is a critical step in the synthesis of the target molecule and its analogs.
Alkoxyalkenes, or enol ethers, are valuable synthetic intermediates. Several general methods for their preparation have been established.
Addition of Alcohols to Alkynes: A primary method for forming enol ethers is the addition of an alcohol across the carbon-carbon triple bond of an alkyne. This transformation can be catalyzed by bases or transition metals. rsc.org Base-catalyzed additions, often using potassium hydroxide (B78521) or an alkoxide, are effective for the monoaddition of alcohols to non-activated alkynes. rsc.org Transition metal complexes, historically those of mercury(II), also catalyze this addition, although toxicity concerns have led to the development of other catalysts. rsc.org Gold-catalyzed hydroalkoxylation of allenes with alcohols has also been shown to produce allylic ethers with high regio- and stereoselectivity. organic-chemistry.org
Williamson Ether Synthesis and Related Methods: The Williamson ether synthesis is a classical method for forming ethers via an SN2 reaction between an alkoxide and an organohalide. wikipedia.orgunacademy.com While typically used for saturated ethers, a variation can be conceptualized for enol ethers starting from a corresponding haloalkene. More directly, enolates, which are the conjugate bases of ketones, can be O-alkylated to form enol ethers. However, controlling O- vs. C-alkylation can be a challenge. The reaction of α-aryl allylic alcohols with arylsulfonium salts, mediated by a simple inorganic base, provides a direct route to aryl enol ethers. rsc.org
From Carbonyl Compounds: Enol ethers are structurally related to enols and enolates, which are derived from carbonyl compounds. A common route involves the formation of a silyl (B83357) enol ether from a ketone or aldehyde, which can then sometimes be converted to the corresponding alkyl enol ether. chemrxiv.orgrsc.org For instance, ketones and aldehydes react with trimethylsilyl (B98337) chloride and triethylamine (B128534) in DMF to yield silyl enol ethers with high regio- and stereoselectivity. chemrxiv.org
Rearrangement of Acetals and Ketals: The acid-catalyzed rearrangement of acetals or ketals can lead to the formation of enol ethers through the elimination of an alcohol molecule. nih.gov This pathway proceeds via carbocation intermediates. For example, an internal addition of a hydroxyl group to an enol ether moiety can form a cyclic ketal, indicating the reversible nature of this process under certain conditions, such as heat or acid/base catalysis. acs.org
Controlling the geometry (E/Z isomerism) of the double bond is a crucial aspect of modern organic synthesis. Several stereoselective methods for preparing enol ethers have been developed.
Metal-Catalyzed Isomerization: Cationic iridium(I) catalysts have proven highly effective for the stereoselective isomerization of allyl silyl ethers into either (E)- or (Z)-silyl enol ethers. thieme-connect.com The stereochemical outcome is dependent on the substitution pattern of the starting allyl ether; primary allyl silyl ethers typically yield (E)-enol ethers, while secondary allyl silyl ethers afford (Z)-enol ethers with high selectivity, often exceeding 99%. thieme-connect.com
Photochemical and Light-Induced Methods: Visible light-induced reactions offer mild and green alternatives for enol ether synthesis. One protocol describes a kinetic-controlled regioselective O-alkylation of 1,3-dicarbonyl compounds to produce highly stereoselective enol ethers under base-free conditions. nih.gov Another approach involves the visible-light-induced reaction between acylsilanes and α,β-unsaturated ketones to mediate a stereoselective synthesis of silyl enol ethers. researchgate.net
Reduction of Trihaloalkanes: A notable method for generating halo-substituted enol ethers involves the reduction of 1,1,1-trihaloalkanes. Using a Cr(II) or Cr(III)/Fe(0) system in moist tetrahydrofuran, 1,1,1-trihaloalkanes can be reduced to stereoselectively generate (Z)-1-halo-1-alkenes and, importantly, (Z)-1-halo-2-alkoxy-1-alkenes in good yields. thieme-connect.com This method is particularly relevant for synthesizing structures analogous to this compound.
Palladium-Catalyzed Cross-Coupling: The use of vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-couplings at room temperature allows for the stereoselective synthesis of Z-enamides and Z-enol ethers. nih.gov The stable VBX reagents are themselves formed from the stereoselective addition of O-nucleophiles to alkynyl precursors. nih.gov
Below is a table summarizing key findings for stereoselective enol ether synthesis.
| Method | Catalyst/Reagent | Key Feature | Stereoselectivity | Reference |
|---|---|---|---|---|
| Isomerization of Allyl Silyl Ethers | Cationic Iridium(I) Complex | Substrate-controlled stereodivergence | High (often >99%) for (E) or (Z) depending on substrate | thieme-connect.com |
| O-Alkylation of 1,3-Dicarbonyls | Visible Light / Photoredox Catalyst | Mild, base-free conditions | Highly stereoselective | nih.gov |
| Reduction of 1,1,1-Trihaloalkanes | Cr(II/III) regenerated by Fe(0) | Direct formation of (Z)-1-halo-2-alkoxy-1-alkenes | High Z-selectivity | thieme-connect.com |
| Cross-Coupling | Palladium / Vinylbenziodoxolone (VBX) | Access to Z-enol ethers | High Z-selectivity | nih.gov |
Convergent and Divergent Synthetic Strategies for Bifunctionalized Hexene Architectures
The construction of a molecule with two distinct functional groups, like this compound, can be approached using either convergent or divergent strategies. A convergent synthesis involves preparing separate fragments of the molecule that are later joined together. organic-chemistry.org In contrast, a divergent synthesis starts from a common precursor that is elaborated through different reaction pathways to generate a variety of related structures. wikipedia.org
Divergent Strategy: A divergent strategy offers an efficient way to create a library of related compounds from a single starting material. wikipedia.org For a bifunctionalized hexene, a suitable starting point could be a precursor like 1,5-hexadiene or 1,6-hexanediol.
A highly relevant example is the regioselective functionalization of 1,5-hexadiene. khanacademy.org Through carefully controlled hydrosilylation or dehydrogenative silylation, it is possible to monofunctionalize the diene, leaving the second double bond available for subsequent transformations. This allows for the divergent introduction of different functionalities at either end of the hexene skeleton. khanacademy.org For instance, one could envision a sequence starting with 1,6-dibromohexane. A selective elimination reaction could form 6-bromo-1-hexene, which then serves as a precursor for the installation of the methoxy-ene functionality. thieme-connect.com Alternatively, starting with a diol like 1,6-hexanediol, one hydroxyl could be converted into a bromide while the other is oxidized and elaborated into the enol ether.
The table below illustrates hypothetical convergent and divergent pathways to a bifunctionalized hexene architecture.
| Strategy | General Approach | Hypothetical Example for a Bromo-Alkoxy-Hexene | Reference Concept |
|---|---|---|---|
| Convergent | Couple two smaller, pre-functionalized fragments (A + B → A-B). | Fragment A: 4-bromobutyl-magnesium bromide. Fragment B: 2-methoxy-vinyl halide. Reaction: Cross-coupling to form the C-C bond. | organic-chemistry.org |
| Divergent | Modify a common precursor in a stepwise, selective manner. | Precursor: 1,6-Hexanediol. Step 1: Monobromination to yield 6-bromohexan-1-ol. Step 2: Oxidation of the alcohol to an aldehyde, followed by Wittig reaction or enol ether formation. | wikipedia.orgkhanacademy.org |
Iii. Reactivity Profiles and Transformational Chemistry of 6 Bromo 1 Methoxyhex 1 Ene Derivatives
Cross-Coupling Reactions Involving the Vinylic Bromide Functionality
The carbon-bromine bond in vinylic bromides is a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
Transition metal catalysts, particularly those based on palladium and nickel, are highly effective in mediating the coupling of vinylic bromides with a diverse array of coupling partners.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.org The general mechanism involves the oxidative addition of the vinylic bromide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. mdpi.com
A variety of organometallic reagents can be employed in these couplings, including organoboranes (Suzuki-Miyaura coupling), organotins (Stille coupling), organozincs (Negishi coupling), and organocuprates (Sonogashira coupling, for terminal alkynes). The choice of reagent and reaction conditions can be tailored to achieve specific synthetic goals. cem.com For instance, the coupling of 1-alkenylboranes with bromoalkenes, catalyzed by a palladium complex, provides a stereospecific and regiospecific method for synthesizing conjugated dienes and enynes. acs.org
The reactivity of bromoalkenes in palladium-catalyzed couplings can be influenced by the geometry of the double bond. For example, in geminal dibromoalkenes, the E-isomer often reacts faster than the Z-isomer in Suzuki-Miyaura couplings. nih.gov This differential reactivity can be exploited for sequential cross-coupling reactions. nih.gov
The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions of bromoalkenes.
| Catalyst System | Coupling Partner | Product Type | Ref. |
| Pd(PPh₃)₄ / Base | Arylboronic acid | Arylated alkene | nih.gov |
| Pd(OAc)₂ / Ligand | Terminal alkyne | Conjugated enyne | researchgate.net |
| Pd/H-MOR | Phenylboronic acid | Arylated alkene | mdpi.com |
This table presents a selection of catalyst systems and is not exhaustive.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-based systems, often exhibiting unique reactivity and tolerating a broader range of functional groups. acs.org Nickel catalysts are particularly effective in the coupling of C(sp³)-hybridized centers with C(sp²)-hybridized centers, such as vinylic bromides.
A notable application of nickel catalysis is the enantioselective cross-coupling of N-hydroxyphthalimide (NHP) esters with vinyl bromides. acs.orgcornell.eduorganic-chemistry.orgnih.govfigshare.com This reaction, which proceeds under mild conditions using an organic reductant, allows for the asymmetric formation of C(sp³)–C(sp²) bonds with high enantioselectivity. cornell.eduorganic-chemistry.orgnih.govfigshare.com The use of NHP esters is advantageous as they can be derived from carboxylic acids and are often more stable than the corresponding alkyl chlorides. organic-chemistry.org
Another significant development is the nickel-catalyzed coupling of alkylsilicates with vinyl bromides. gelest.com This photoredox dual catalytic system enables the alkylation of vinyl bromides under mild conditions. gelest.com The reaction demonstrates good functional group tolerance, although certain groups like hydroxyls may require protection. gelest.com
The table below provides examples of nickel-catalyzed coupling reactions involving vinylic bromides.
| Catalyst System | Coupling Partner | Product Type | Ref. |
| Ni(cod)₂ / Ligand / Reductant | N-Hydroxyphthalimide ester | Chiral alkylated alkene | cornell.eduorganic-chemistry.orgnih.gov |
| NiBr₂·diglyme / Ligand / Photoredox catalyst | Alkylsilicate | Alkylated alkene | gelest.com |
| (bpy)NiI₂ / Reductant | Alkyl halide | Alkylated alkene | nih.govwisc.edu |
This table showcases representative examples and does not cover all possible variations.
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions due to the stability and low toxicity of the organoboron reagents. rsc.orgnih.gov The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comrsc.org
For bromoalkenes, the Suzuki-Miyaura reaction provides a powerful method for the formation of substituted alkenes. nih.gov The mechanism involves the reaction of the bromoalkene with the palladium catalyst, followed by transmetalation with a boronate species, which is formed from the organoboron reagent and the base. rsc.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly impact the efficiency and selectivity of the coupling. mdpi.comrsc.org
Recent advancements have focused on developing more efficient and versatile catalyst systems for the Suzuki-Miyaura coupling of challenging substrates, such as unprotected ortho-bromoanilines. nih.gov Continuous flow systems using supported palladium catalysts have also been developed to improve reaction efficiency and catalyst recyclability. mdpi.com
| Catalyst | Boron Reagent | Base | Product | Ref. |
| Pd(PPh₃)₄ | Alkenylborane | Alkoxide | Conjugated diene | rsc.org |
| CataXCium A Pd G3 | Benzylboronic ester | K₃PO₄ | Benzylated aniline | nih.gov |
| Pd/H-MOR | Phenylboronic acid | K₂CO₃ | Biaryl | mdpi.com |
This table highlights some variations of the Suzuki-Miyaura coupling for bromoalkenes.
Cross-electrophile coupling (XEC) is a rapidly developing area of synthesis that involves the coupling of two different electrophiles, driven by the reduction of a catalyst. acs.org This approach avoids the pre-formation of organometallic reagents, which can be sensitive or difficult to prepare.
For vinylic halides, nickel-catalyzed reductive cross-electrophile coupling with alkyl halides has been shown to be an effective method for forming C(sp²)–C(sp³) bonds. nih.govwisc.edu These reactions can be performed at room temperature with low catalyst loadings and exhibit good stereoretention. nih.govwisc.edu The development of air- and moisture-stable pre-catalysts has further enhanced the practicality of this methodology. wisc.edu
The scope of cross-electrophile coupling has been expanded to include the use of alcohols as coupling partners, which are converted in situ to the corresponding alkyl bromides. chemrxiv.org This one-pot strategy allows for the coupling of a wide range of primary and secondary alcohols with aryl and vinyl halides. chemrxiv.org Nickel-catalyzed deaminative cross-electrophile coupling of Katritzky salts with bromoalkanes has also been reported for the construction of C(sp³)–C(sp³) bonds. nih.gov
| Catalyst System | Coupling Partners | Bond Formed | Ref. |
| (bpy)NiI₂ / Zn | Vinyl bromide + Alkyl halide | C(sp²)–C(sp³) | nih.govwisc.edu |
| NiBr₂·diglyme / Ligand / Mn | Vinyl halide + Alcohol (via in situ bromination) | C(sp²)–C(sp³) | chemrxiv.org |
| Ni(cod)₂ / Ligand / Zn | Pyridinium salt + Bromoalkane | C(sp³)–C(sp³) | nih.gov |
This table provides an overview of representative cross-electrophile coupling reactions.
Transition Metal-Catalyzed Cross-Couplings
Radical Chemistry of Bromoalkenes and Related Hexenyl Systems
The carbon-bromine bond in bromoalkenes can undergo homolytic cleavage to generate vinylic radicals. biosynth.com These radicals can participate in a variety of transformations, most notably radical cyclization reactions. The 5-hexenyl radical cyclization is a classic and well-studied reaction in organic chemistry, providing a powerful tool for the construction of five-membered rings. acs.orgillinois.edu
In the context of a molecule like 6-bromo-1-methoxyhex-1-ene, the generation of a radical at the C6 position would lead to a hexenyl-type radical. The subsequent cyclization of this radical would be a key step in the synthesis of substituted cyclopentane (B165970) derivatives. The stereochemical outcome of these cyclizations is often predictable, with a general preference for the formation of cis-1,2-disubstituted cyclopentanes. core.ac.uknih.gov
The generation of the initial radical can be achieved through various methods, including the use of radical initiators or photoredox catalysis. rsc.org Vitamin B12 has also been shown to catalyze the cyclization of bromoalkenes under visible light irradiation. thieme-connect.com The radical intermediates generated in these reactions can be trapped by various radical acceptors, leading to the formation of more complex products. thieme-connect.com
The study of radical cyclizations of hexenyl systems has provided fundamental insights into radical reactivity and stereoselectivity. core.ac.uknih.gov For example, the presence of substituents on the hexenyl chain can influence the rate and stereochemical course of the cyclization. core.ac.uknih.gov
| Radical Precursor | Reaction Type | Product | Ref. |
| 5-Hexenylmagnesium bromide | Autoxidation | Cyclopentylmethyl derivatives | acs.org |
| 1-tert-Butylhexenyl bromide | Radical cyclization | cis-1-tert-Butyl-2-methylcyclopentane | core.ac.uknih.gov |
| N-(2-bromoethyl)-N-(prop-2-yn-1-yl)-p-toluenesulfonamide | Vitamin B12-catalyzed cyclization | Substituted pyrrolidine | thieme-connect.com |
This table illustrates the diversity of radical reactions involving hexenyl-type systems.
Intramolecular Radical Cyclization Reactions
Reactions Involving the Enol Ether Functionality
The electron-rich double bond of the enol ether moiety is a key site for reactivity, particularly in cycloaddition reactions.
Enol ethers are excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions due to their electron-rich nature.
Diels-Alder Reactions: Enol ethers can participate in Diels-Alder reactions with electron-poor dienes (inverse electron-demand Diels-Alder) or in radical cation Diels-Alder reactions with electron-rich dienes. thieme-connect.combrandeis.eduthieme-connect.com The stereoselectivity of these reactions can be high, often favoring the endo product due to secondary orbital interactions and anomeric effects. nih.gov The reactivity and stereochemical outcome can be influenced by the substitution pattern of the enol ether and the reaction conditions, including the use of Lewis acid catalysts. rsc.org
1,3-Dipolar Cycloadditions: Enol ethers readily undergo 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides and nitrones, to form five-membered heterocyclic rings. nih.govclockss.orgrsc.org For example, azidoalkyl enol ethers can undergo intramolecular 1,3-dipolar cycloaddition to produce stable triazolines. nih.gov The stereoselectivity of these cycloadditions can often be controlled by using chiral auxiliaries or Lewis acid catalysts. nih.govclockss.org Theoretical studies have shown that a "conformational switch" can occur in the enol ether during the transition state of these cycloadditions. acs.org
Data Tables
Table 1: Regioselectivity in Hexenyl Radical Cyclizations
| Substrate Type | Predominant Cyclization Pathway | Product Ring Size | Influencing Factors |
| Unsubstituted 5-Hexenyl Radical | 5-exo-trig | 5-membered | Kinetic control, transition state stability wikipedia.orgresearchgate.net |
| 2-Carbonyl Substituted 5-Hexenyl Radical | 6-endo-trig | 6-membered | Stabilization of the 6-endo product wikipedia.org |
| 4-Oxa-5-Hexenyl Radical | 5-exo-trig | 5-membered | Increased energy difference between exo and endo transition states scirp.org |
Table 2: Products of Reactions Involving the Enol Ether Functionality
| Reaction Type | Reactant(s) | Product Type | Key Features |
| Diels-Alder | Enol ether, Diene | Cyclohexene derivative | High endo selectivity, can be catalyzed by Lewis acids brandeis.edunih.gov |
| 1,3-Dipolar Cycloaddition | Enol ether, Azide | Triazoline | Intramolecular variant leads to fused ring systems nih.gov |
| 1,3-Dipolar Cycloaddition | Enol ether, Nitrone | Isoxazolidine | Stereoselectivity influenced by Lewis acids and substituents clockss.org |
| Radical Addition | Enol ether, HBr (with peroxides) | Bromoether | Anti-Markovnikov regioselectivity chemistrysteps.comquimicaorganica.org |
| Photocatalytic Difunctionalization | Enol ether, EBX reagent | 1,2-Oxyalkynylated product | Anti-Markovnikov regioselectivity, proceeds via radical cation chemrxiv.org |
Cationic Polymerization and Copolymerization Studies of Vinyl Ethers
Vinyl ethers, the parent class of the enol ether functionality in this compound, are well-known monomers for cationic polymerization. wikipedia.org This chain-growth polymerization proceeds via a carbocationic active center. nih.gov The process is typically initiated by a Lewis acid or a protonic acid that transfers a charge to the monomer, creating a carbenium ion which then propagates by attacking other monomer units. nih.gov
Significant progress has been made in developing living cationic polymerization (LCP) methods for vinyl ethers, which allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (Đ < 1.2), and predetermined end-group functionalities. nih.govacs.orgrsc.org The first successful LCP of alkyl vinyl ethers was reported in 1984. nih.govacs.org Modern methods often employ a variety of initiating systems, including diverse Lewis acid catalysts, metal-free organocatalysts, and external stimuli to control the polymerization process. nih.govacs.orgoup.com For instance, electrophilic selenium reagents combined with pentacarbonylbromomanganese have been used as an initiating system that functions under ambient conditions. rsc.org
Copolymerization of vinyl ethers with other monomers, including other vinyl ethers or cyclic compounds, further expands the utility of this methodology. unc.edunih.govresearchgate.net Stereocontrolled cationic copolymerization, for example, allows for the systematic tuning of material properties like glass transition (Tg) and melting temperatures (Tm) by incorporating different vinyl ether monomers. unc.edu Furthermore, copolymerization with cyclic thioacetals can introduce degradable thioacetal linkages into the polymer backbone. nih.gov This type of copolymerization can proceed via a degenerative chain transfer (DT) mechanism, where the thioacetal bonds act as dormant species, allowing for controlled propagation. nih.gov
| Catalyst/Initiator System | Monomer(s) | Key Features | Reference |
|---|---|---|---|
| Lewis Acids (e.g., Metal Halides) | Alkyl Vinyl Ethers | Enables living cationic polymerization (LCP) for controlled polymer architecture. | nih.govoup.com |
| Trifluoromethyl Sulfonates / Ligands | Ethyl Vinyl Ether | Air/moisture-stable catalysts affording high-molecular-weight, crystalline polymers. | nih.gov |
| Chiral Phosphoric Acid / Ti Lewis Acid | Alkyl Vinyl Ethers | Asymmetric ion-pairing catalysis for stereoselective polymerization, yielding isotactic polymers. | unc.edu |
| Electrophilic Selenium Reagents / Mn(CO)5Br | Vinyl Ethers | Living cationic polymerization under ambient conditions (room temp, non-inert atmosphere). | rsc.org |
| ZnCl2 / Initiator 1 | Vinyl Ethers + Cyclic Thioacetals (7-CTA) | Degenerative chain transfer (DT) copolymerization to produce degradable polymers with controlled segment lengths. | nih.gov |
Hydrolytic Transformations of Enol Ethers (e.g., Oxidative Hydrolysis of Bromoalkenes)
Enol ethers are susceptible to hydrolysis under acidic conditions, a reaction that cleaves the ether linkage to yield a carbonyl compound (typically a ketone or aldehyde) and an alcohol. thieme-connect.com The mechanism involves protonation of the alkene, which is the rate-limiting step, followed by the addition of water and subsequent loss of the alcohol. acs.org The choice of acid can be crucial; for instance, using a mild Brønsted acid like aqueous oxalic acid can lead to the expeditious hydrolysis of enol ethers to the corresponding ketones, often without causing migration of the double bond, which can be an issue with stronger mineral acids. thieme-connect.com The stability of silyl (B83357) enol ethers towards hydrolysis has been studied under various acidic and basic conditions, showing that stability is highly dependent on the substituents on the silicon atom. researchgate.net
A particularly relevant transformation for a substrate like this compound is the oxidative hydrolysis of the bromoalkene moiety. Research has shown that bromoalkenes can be converted into α-bromoketones through a hypervalent iodine-catalyzed oxidative hydrolysis reaction. beilstein-journals.orgnih.govnih.gov This process is operationally simple and provides access to valuable α-bromoketone synthons. beilstein-journals.orgnih.gov The proposed mechanism involves the formation of a phenyl tosyloxy iodonium (B1229267) intermediate, which facilitates an oxidative transposition of the bromine atom. nih.gov In some cases, Ritter-type side products can form through an alternative pathway involving the trapping of an allylic carbocation intermediate by the solvent (e.g., acetonitrile). beilstein-journals.orgnih.govresearchgate.net
Nucleophilic and Electrophilic Reactions of Enol Ethers
Enol ethers exhibit ambiphilic reactivity, meaning they can react as both nucleophiles and electrophiles depending on the reaction partner. wiley.com
Electrophilic Reactions: The alkoxy group makes the double bond electron-rich, enhancing its susceptibility to attack by electrophiles at the β-position. wikipedia.orgwiley.comunacademy.com This is their most common mode of reactivity. Enol ethers readily react with:
Brønsted Acids: As seen in hydrolysis, protonation is a key step. wikipedia.org
Halogens: Treatment with reagents like Br₂ in the presence of a strong acid leads to the formation of α-haloketones (after hydrolysis of the intermediate). masterorganicchemistry.com
Aldehydes and Iminium Ions: Enol ethers act as nucleophiles in acid-catalyzed aldol-type and Mannich reactions, respectively. masterorganicchemistry.com The Mukaiyama aldol (B89426) reaction specifically uses silyl enol ethers with Lewis acids to react with aldehydes. masterorganicchemistry.com
Other Electrophiles: They undergo reactions with a wide range of electrophiles, including sources of nitrogen (nitrosocarbonyls) and sulfur (PhSCl). wikipedia.orgacs.org
Nucleophilic Reactions: While less common, the α-position of the enol ether can be rendered electrophilic. In the presence of an acid catalyst, nucleophiles can attack the α-position. wiley.com This reactivity is exploited in various transformations, including the synthesis of quinolines from enol ethers and anilines, which proceeds via a hydroamination step. wiley.com An umpolung (reactivity reversal) strategy using hypervalent iodine(III) reagents can facilitate the reaction of silyl enol ethers with a broad range of nucleophiles, including carboxylic acids, amines, thiols, and azides. nih.gov
Chemo-, Regio-, and Stereoselectivity in Enol Ether Functionalization
The functionalization of enol ethers can be controlled with a high degree of selectivity, which is critical for their application in complex synthesis. nih.gov
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both an enol ether and a bromoalkane, reaction conditions can be chosen to target one group over the other. Nickel-catalyzed reductive hydrocarbonation of enol ethers shows good chemoselectivity, tolerating functional groups like esters, ketones, and even aryl bromides. chinesechemsoc.org
Regioselectivity: This determines where on a molecule a reaction occurs. The inherent electronic bias of enol ethers typically directs electrophilic attack to the β-carbon. wiley.com However, specialized catalytic systems can achieve non-classical regioselectivity. For instance, nickel-catalyzed remote functionalization uses a "chain walking" mechanism to install a functional group at a position distant from an initial olefin, ultimately forming a specific silyl enol ether regioisomer. organic-chemistry.org
Stereoselectivity: This controls the three-dimensional arrangement of atoms. Asymmetric catalysis has been instrumental in achieving stereoselective transformations of enol ethers. Cobalt-catalyzed enantioselective hydrovinylation of siloxy-1,3-dienes produces chiral silyl enol ethers with high enantiomeric excess. nih.gov These chiral products can then undergo further diastereoselective reactions like alkylations and aldol additions. nsf.gov Similarly, enantioselective α-amination of silyl enol ethers can be achieved with high diastereoselectivity using chiral nitrosocarbonyl precursors. acs.org
| Reaction Type | Catalyst/Reagent | Selectivity Achieved | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Hydrovinylation | (bis-phosphine)-cobalt(II) complexes | Enantioselective (92-98% ee) | Chiral β-vinyl silyl enol ethers | nih.gov |
| Remote Functionalization | Nickel(I) dimer / Alkyl bromide | Regio- and Z-selective | Z-Silyl enol ethers | organic-chemistry.org |
| Asymmetric α-Amination | Copper-catalyzed oxidation of chiral nitrosocarbonyl precursor | Diastereoselective | α-Amino carbonyl compounds | acs.org |
| Reductive Hydrocarbonation | NiCl2(PPh3)2 / DEMS | Chemoselective and Regioselective (α-alkylation) | α-Alkylated ketones (after hydrolysis) | chinesechemsoc.org |
| Dicarbofunctionalization | Iron–bisphosphine catalysis | Regioselective | α,β-Difunctionalized ketones (after hydrolysis) | nih.gov |
Synergistic Reactivity and Selective Transformations of Coexisting Bromoalkene and Enol Ether Moieties
The presence of both a bromoalkane and an enol ether in a single molecule like this compound opens up possibilities for selective and synergistic transformations. The relative reactivity of these two functional groups is highly dependent on the chosen reagents and reaction conditions.
Selective Transformations: It is possible to selectively transform one functional group while leaving the other intact.
Targeting the Enol Ether: The electron-rich double bond of the enol ether is highly reactive towards electrophiles and certain organometallic catalysts under mild conditions that would likely not affect the relatively inert alkyl bromide.
Acid-catalyzed hydrolysis: Mild acidic hydrolysis would selectively cleave the enol ether to form 7-bromo-2-heptanone, leaving the C-Br bond untouched. thieme-connect.com
Palladium-catalyzed reactions: Mild oxidation of the enol ether using a palladium catalyst can form an enal, a reaction that should be compatible with the alkyl bromide. organic-chemistry.org
Cycloadditions: Enol ethers can participate in inverse-demand Diels-Alder reactions, a transformation unlikely for the alkyl bromide. wikipedia.org
Targeting the Bromoalkane: The terminal alkyl bromide is a classic electrophilic handle for nucleophilic substitution (Sₙ2) reactions or for the formation of organometallic reagents.
Nucleophilic Substitution: Reaction with nucleophiles like cyanide, azide, or thiolates would replace the bromine without affecting the enol ether, provided basic conditions that might induce elimination are avoided.
Grignard Reagent Formation: Treatment with magnesium metal would convert the alkyl bromide into a Grignard reagent. This powerful nucleophile could then be used in subsequent reactions. This transformation must be performed under strictly aprotic conditions to preserve the enol ether, which is sensitive to acid.
Synergistic Transformations (Intramolecular Reactions): The two functional groups can also react in concert, leading to cyclization reactions.
Radical Cyclization: Treatment with a radical initiator (e.g., AIBN) and a reducing agent (e.g., Bu₃SnH) could initiate a radical at the carbon bearing the bromine. This radical could then add to the electron-rich double bond of the enol ether in an intramolecular fashion to form a five- or six-membered ring, depending on the regioselectivity of the radical addition (5-exo-trig vs. 6-endo-trig cyclization).
Organometallic-Mediated Cyclization: Formation of an organometallic species at the bromine-bearing carbon (e.g., an organolithium or organozinc reagent) could be followed by intramolecular nucleophilic attack on the enol ether system, potentially activated by a Lewis acid, to form a cyclic product.
The ability to choose between these pathways based on the reaction conditions underscores the synthetic versatility of bifunctional molecules like this compound.
Iv. Mechanistic Investigations and Computational Studies of 6 Bromo 1 Methoxyhex 1 Ene Systems
Elucidation of Reaction Mechanisms for Synthetic Transformations
The dual functionality of 6-Bromo-1-methoxyhex-1-ene allows it to participate in a variety of synthetic transformations. Mechanistic elucidation for these reactions is crucial for controlling outcomes and optimizing conditions. One of the most significant reaction pathways available to this substrate is radical-initiated cyclization.
Under radical conditions, typically initiated by reagents like tributyltin hydride or through photoredox catalysis, the carbon-bromine bond can undergo homolytic cleavage to generate a primary hexenyl radical. This radical intermediate is central to one of the most well-studied classes of radical reactions: the 5-hexenyl radical cyclization. The mechanism involves the intramolecular addition of the primary radical at the C-5 position to the electron-rich double bond of the vinyl ether. This cyclization is highly regioselective, with a strong kinetic preference for the formation of a five-membered ring (a 5-exo cyclization) over a six-membered ring (a 6-endo cyclization). libretexts.orgwikipedia.org The resulting cyclopentylcarbinyl radical is then quenched by a hydrogen atom donor to yield the final cyclopentane (B165970) product. Computational studies, as detailed in the following sections, have been instrumental in explaining the high regioselectivity observed in these transformations. scirp.org
Other potential transformations include transition metal-catalyzed cross-coupling reactions. The vinyl ether component can participate in reactions like the Mizoroki-Heck arylation, although control of regioselectivity between the α- and β-positions of the vinyl ether can be challenging. rsc.org Computational studies in these systems help to probe the influence of ligands, additives, and solvents on the reaction pathways, guiding the development of selective catalytic systems. rsc.orgresearchgate.net
Quantum Chemical Calculations in Understanding Reactivity, Stability, and Selectivity
Quantum chemical calculations have become an indispensable tool for gaining deep, quantitative insight into chemical processes. For systems involving this compound, these methods illuminate the factors controlling reactivity, conformational preferences, and the origins of selectivity in its various reactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For vinyl ethers analogous to the functional group in this compound, DFT calculations are employed to determine key characteristics that govern their behavior. acs.orgnih.gov
DFT calculations can accurately predict molecular geometries, vibrational frequencies, and the relative energies of different conformers. researchgate.net For the methoxy (B1213986) group attached to the double bond, rotational isomers (s-cis or syn, and s-trans or anti) can exist. DFT studies on simple vinyl ethers like methyl vinyl ether have shown that the syn conformer, where the methyl group is cis to the vinyl group, is often the most stable. nih.gov These calculations help in understanding the conformational landscape of the reactant molecule before it enters a reaction, which can have significant implications for stereochemical outcomes.
Furthermore, DFT is used to compute thermochemical properties such as enthalpies of formation and bond dissociation energies (BDEs). acs.org The calculated BDE for the C-Br bond provides a quantitative measure of the energy required to initiate radical formation, a key step in cyclization reactions.
| Property Investigated by DFT | Application to this compound Systems |
| Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable conformers. |
| Conformational Energies | Determines the relative stability of rotational isomers around the O-C(sp²) bond (syn/anti). |
| Vibrational Frequencies | Confirms that optimized structures are true energy minima and allows for calculation of zero-point energies. |
| Thermochemical Data | Calculates enthalpies of formation and bond dissociation energies (e.g., for the C-Br bond). acs.orgnih.gov |
| Electronic Properties | Maps electron density to identify nucleophilic/electrophilic sites and analyze orbital energies (HOMO/LUMO). |
Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state (TS), the highest energy point along a reaction coordinate. For the 5-hexenyl radical cyclization, a key reaction of the this compound derived radical, TST combined with quantum chemical calculations offers a detailed picture of the reaction's energy profile.
Computational studies have located and characterized the transition state structures for both the 5-exo and 6-endo cyclization pathways. scirp.orgresearchgate.net These studies consistently show that the activation energy (Ea) for the 5-exo closure is significantly lower than that for the 6-endo closure, explaining the experimentally observed kinetic preference for five-membered ring formation. libretexts.orgwikipedia.org
The 5-exo transition state itself can adopt several conformations, primarily chair-like and boat-like structures. libretexts.orgscirp.org The chair-like transition state is generally found to be lower in energy. libretexts.org The preference for the exo pathway is attributed to more favorable orbital overlap and fewer steric interactions in the chair-like TS geometry leading to the five-membered ring. wikipedia.org The presence of an oxygen atom in the chain, as in an oxa-hexenyl radical, can further influence the activation energies and enhance the preference for exo cyclization. scirp.orgresearchgate.net
| Cyclization Pathway | Transition State Conformer | Calculated Relative Activation Energy (kcal/mol) (Illustrative) | Outcome |
| 5-exo | Chair | 0 (Reference) | Favored ; leads to a five-membered ring. scirp.orgresearchgate.net |
| 5-exo | Boat | ~1-2 kcal/mol higher | Minor pathway to a five-membered ring. scirp.org |
| 6-endo | Chair | ~2-4 kcal/mol higher | Disfavored ; leads to a six-membered ring. scirp.org |
Note: Values are illustrative based on computational studies of parent and substituted 5-hexenyl radical systems. scirp.orgresearchgate.net
The vinyl ether moiety is an electron-rich functional group due to the resonance donation from the oxygen lone pair into the π-system. This raises the energy of the HOMO, making the double bond nucleophilic and susceptible to attack by electrophiles. youtube.com Conversely, the C-Br bond is characterized by a low-lying LUMO (a σ* orbital), making this site electrophilic and prone to attack by nucleophiles or the site of radical formation.
| Interaction Type | FMOs Involved | Predicted Reactivity at Vinyl Ether Moiety |
| Reaction with Electrophile | HOMO (Vinyl Ether) + LUMO (Electrophile) | The electron-rich π-system attacks the electrophile. |
| Reaction with Nucleophile | HOMO (Nucleophile) + LUMO (Vinyl Ether) | Generally unfavorable due to the high energy of the vinyl ether LUMO (π*). |
| Radical Addition | SOMO (Radical) + HOMO/LUMO (Vinyl Ether) | Interaction with the π-system leads to addition, as seen in the cyclization step. |
Electron density analysis, often visualized through electrostatic potential (ESP) maps, complements FMO theory. These maps show regions of negative potential (red) over the electron-rich double bond and oxygen atom, and regions of positive potential (blue) near the hydrogen atoms, confirming the sites most likely to engage in electrostatic interactions. researchgate.net
The Distortion/Interaction model, also known as the Activation Strain Model (ASM), is a powerful tool for analyzing activation barriers. nih.govnih.gov It deconstructs the activation energy (ΔE‡) into two primary components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡).
ΔE‡ = ΔE_strain‡ + ΔE_int‡
Activation Strain (ΔE_strain‡): This is the energy required to distort the reactants from their ground-state geometries into the geometries they adopt at the transition state. It is always a destabilizing (positive) term. vu.nl
Interaction Energy (ΔE_int‡): This represents the actual interaction (including steric repulsion, electrostatic attraction, and orbital overlap) between the two distorted reactant fragments in the transition state. It is typically a stabilizing (negative) term. vu.nl
Theoretical Approaches to Stereochemical Control and Asymmetric Induction
Controlling stereochemistry is a central goal in modern organic synthesis. Theoretical and computational approaches are increasingly used to understand and predict the stereochemical outcomes of reactions involving chiral molecules or catalysts. For systems related to this compound, these methods can be applied to design strategies for asymmetric induction.
In radical cyclizations, the stereochemistry of newly formed chiral centers is determined by the geometry of the transition state. If substituents are present on the hexenyl chain, they will preferentially occupy pseudoequatorial positions in the favored chair-like transition state to minimize steric strain, leading to predictable diastereoselectivity. wikipedia.org Computational modeling of these substituted transition states can quantify the energy differences between diastereomeric pathways, allowing for accurate prediction of product ratios.
For reactions involving external sources of chirality, such as a chiral catalyst, computational methods can model the catalyst-substrate complex. For example, in the context of vinyl ether chemistry, theoretical studies have been used to understand catalyst-controlled stereoselective polymerization. morressier.comnih.gov By modeling the interaction of the vinyl ether with a chiral counterion or catalyst, researchers can rationalize how one face of the double bond is shielded, leading to the preferential formation of one enantiomer or a polymer with a specific tacticity. These theoretical models are crucial for the rational design of new, more effective asymmetric catalysts.
V. Advanced Spectroscopic Characterization for Research and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, offering a window into the chemical environment of each proton and carbon atom. slideshare.netstanford.edu For a molecule like 6-Bromo-1-methoxyhex-1-ene, NMR is crucial for confirming its synthesis and determining its isomeric form.
¹H NMR and ¹³C NMR Chemical Shift Analysis of Halogenated Enol Ethers
The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic signals that reflect the influence of the methoxy (B1213986) group, the double bond, and the terminal bromine atom.
In ¹H NMR, the protons on the vinylic carbons (C1 and C2) are highly diagnostic. The proton on C1 (adjacent to the methoxy group) is expected to be deshielded and appear at a lower field compared to the proton on C2. Protons on carbons bonded to electronegative atoms like oxygen are typically found at lower fields. openstax.org The protons on the alkyl chain would appear at higher fields, with the methylene (B1212753) group adjacent to the bromine (C6) showing a downfield shift due to the halogen's electron-withdrawing effect. openstax.org
In ¹³C NMR, the chemical shifts provide direct information about the carbon skeleton. bhu.ac.in The vinylic carbons (C1 and C2) would resonate in the typical alkene region (approx. 100-150 ppm). The presence of the electron-donating methoxy group would shift the C1 signal significantly downfield, while C2 would be shifted upfield relative to a standard alkene. The carbon bearing the bromine (C6) would be shifted to approximately 25-40 ppm, a characteristic region for carbons bonded to a bromine atom. The methoxy carbon itself would produce a distinct signal around 55-60 ppm. uobasrah.edu.iq
Predicted ¹H NMR Chemical Shifts for this compound
This interactive table provides predicted chemical shift (δ) values, multiplicities, and coupling constants (J) for the protons in this compound. These predictions are based on typical values for similar structural motifs. Click on a row to highlight the corresponding proton in the structure.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 | ~6.0-6.5 | d | ~12-14 (trans), ~6-8 (cis) |
| H2 | ~4.5-5.0 | dt | J(H2-H1), J(H2-H3) |
| H3 (2H) | ~2.0-2.2 | m | - |
| H4 (2H) | ~1.5-1.7 | m | - |
| H5 (2H) | ~1.8-2.0 | m | - |
| H6 (2H) | ~3.4-3.6 | t | ~6-7 |
| -OCH₃ (3H) | ~3.5-3.7 | s | - |
Predicted ¹³C NMR Chemical Shifts for this compound
This table presents the predicted chemical shift (δ) values for the carbon atoms in this compound. These estimations are derived from established data for analogous functional groups and structures. Click on a row to see the corresponding carbon highlighted.
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C1 | ~145-150 |
| C2 | ~95-105 |
| C3 | ~28-32 |
| C4 | ~24-28 |
| C5 | ~32-36 |
| C6 | ~33-38 |
| -OCH₃ | ~56-60 |
Application in Determining Regio- and Stereoisomerism
NMR spectroscopy is a definitive method for establishing the regio- and stereoisomerism of the double bond in enol ethers. magritek.com
Regioisomerism: The position of the methoxy group is confirmed by the chemical shifts and coupling patterns. For this compound, the spectrum would clearly show one vinylic proton coupled to another vinylic proton and an adjacent methylene group, confirming the "1-methoxy" substitution. An alternative regioisomer, such as 6-bromo-2-methoxyhex-1-ene, would lack a proton on C2, resulting in a singlet for the C1 vinylic protons.
Stereoisomerism (E/Z Isomers): The geometry of the double bond is determined by the magnitude of the vicinal coupling constant (³J) between the vinylic protons (H1 and H2). It is a well-established principle that the coupling constant for trans-protons (E-isomer) is significantly larger (typically 11–18 Hz) than for cis-protons (Z-isomer), which is usually in the range of 6–14 Hz. magritek.com By measuring this coupling constant from the ¹H NMR spectrum, the stereochemistry of the double bond can be unambiguously assigned.
Advanced NMR Techniques for Structural Connectivity and Dynamics
While 1D NMR provides essential data, 2D NMR experiments are employed to rigorously confirm the entire molecular structure by mapping out atomic correlations. youtube.compressbooks.pub
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the vinylic protons H1 and H2, and between H2 and the adjacent methylene protons at C3. Further correlations would be observed sequentially along the alkyl chain: H3 with H4, H4 with H5, and H5 with H6, confirming the linear hexene backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct, one-bond correlations between protons and the carbons they are attached to. pressbooks.pubcolumbia.edu This experiment allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal. For example, the proton signal at ~3.5 ppm would show a cross-peak to the carbon signal at ~34 ppm, confirming the -CH₂Br group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comcolumbia.edu It is instrumental in connecting structural fragments. Key HMBC correlations for this compound would include a cross-peak from the methoxy protons (-OCH₃) to the C1 carbon, and from the H1 vinylic proton to the C3 carbon, unequivocally establishing the connectivity around the enol ether moiety.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. wikipedia.org
Elucidation of Fragmentation Pathways in Bromo-Substituted Hexenes
The mass spectrum of this compound would be characterized by several key features.
Isotopic Pattern of Bromine: A hallmark of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). pressbooks.pubsavemyexams.com This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This M+ and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the ion.
Fragmentation Pathways: Upon electron impact ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. gatech.edu Common fragmentation pathways for bromo-substituted alkenes and ethers include:
Alpha-Cleavage: Cleavage of the bond alpha to the ether oxygen is a common pathway for ethers, which would lead to the loss of an alkyl radical. libretexts.org
Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a peak corresponding to the loss of a bromine radical (·Br), resulting in a fragment at [M-79]⁺ and [M-81]⁺.
Loss of HBr: Elimination of a molecule of hydrogen bromide can lead to a fragment at [M-80]⁺ and [M-82]⁺.
Alkyl Chain Fragmentation: The hydrocarbon chain can fragment, typically producing a series of peaks separated by 14 mass units (CH₂). libretexts.orglibretexts.org
McLafferty Rearrangement: If a gamma-hydrogen is available relative to a carbonyl-like system (the enol ether double bond can exhibit some of this reactivity), a rearrangement can occur, leading to the loss of a neutral alkene. amrutpharm.co.in
Predicted Key Fragments for this compound in Mass Spectrometry
This table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for this compound. The presence of bromine isotopes (⁷⁹Br/⁸¹Br) results in characteristic double peaks for bromine-containing fragments. Click a row for details on the fragmentation.
| Predicted Fragment Ion | m/z (⁷⁹Br / ⁸¹Br) | Origin |
|---|---|---|
| [C₇H₁₃BrO]⁺ (Molecular Ion) | 192 / 194 | Parent Molecule |
| [C₇H₁₂O]⁺ | 112 | Loss of HBr |
| [C₆H₁₁]⁺ | 83 | Loss of ·Br and ·OCH₃ |
| [C₅H₈Br]⁺ | 147 / 149 | Cleavage at C2-C3 with charge on Br fragment |
| [CH₂=CHOCH₃]⁺ | 58 | Cleavage at C2-C3 with charge on methoxyvinyl fragment |
| [C₄H₈Br]⁺ | 135 / 137 | Allylic cleavage, loss of ·CH₂CH=CHOCH₃ |
High-Resolution Mass Spectrometry for Product Identification
While standard mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio to several decimal places. researchgate.netnih.gov This high accuracy allows for the determination of a unique elemental formula for the molecular ion and its fragments. thermofisher.com For a novel or research compound like this compound, HRMS is essential to:
Confirm the molecular formula (C₇H₁₃BrO) by matching the experimentally measured exact mass to the theoretically calculated mass.
Identify unknown byproducts or degradation products in a reaction mixture by determining their elemental compositions.
Provide unambiguous evidence for the composition of fragment ions observed in MS/MS experiments, which helps in the robust elucidation of fragmentation pathways. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups: the vinyl ether moiety, the alkyl chain, and the bromoalkane terminus.
The key functional groups and their expected vibrational frequencies are:
Vinyl Ether Group (=C-O-C & =C-H): This group is characterized by several distinct vibrations. A strong, sharp band is anticipated around 1640-1680 cm⁻¹ due to the C=C stretching of the vinyl group. pressbooks.pub The presence of the methoxy group attached to the double bond influences this frequency. Additionally, the =C-H stretching vibration is expected to appear in the region of 3020-3100 cm⁻¹. openstax.org The out-of-plane bending vibrations of the vinylic hydrogens are also diagnostic and typically appear in the 700-1000 cm⁻¹ range. openstax.org
Methoxy Group (-O-CH₃): The C-O stretching vibration of the ether linkage is a prominent feature, typically appearing as a strong band in the 1050-1250 cm⁻¹ region. academie-sciences.fr For vinyl ethers specifically, this can be a complex region with multiple bands. The C-H stretching and bending vibrations of the methyl group will also be present.
Alkyl Chain (-CH₂-): The aliphatic backbone of the molecule will give rise to characteristic C-H stretching absorptions between 2850 and 2960 cm⁻¹. openstax.org Bending vibrations for the methylene groups will be observed in the fingerprint region, typically around 1465 cm⁻¹.
Bromoalkane Group (C-Br): The C-Br stretching vibration is found in the low-frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹. This absorption can sometimes be weak or obscured by other peaks in the fingerprint region.
The following table summarizes the predicted key IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Vinyl Ether | =C-H Stretch | 3020 - 3100 | Medium |
| Vinyl Ether | C=C Stretch | 1640 - 1680 | Strong |
| Ether | C-O Stretch | 1050 - 1250 | Strong |
| Alkyl | C-H Stretch | 2850 - 2960 | Strong |
| Alkyl | CH₂ Bend | ~1465 | Medium |
| Bromoalkane | C-Br Stretch | 500 - 600 | Medium-Weak |
This table is based on established correlation charts and data from analogous compounds.
Complementary Spectroscopic Methods in Research Applications
While IR spectroscopy is excellent for identifying functional groups, a complete structural determination of this compound requires the use of complementary techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the vinylic protons, the methoxy protons, and the different methylene groups in the hexyl chain. The chemical shifts and coupling constants of the vinylic protons would confirm the stereochemistry of the double bond. Web-based prediction tools can provide estimated chemical shifts. nmrdb.org
¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the vinylic carbons would be in the characteristic alkene region, while the carbon attached to the bromine atom would be shifted to a higher field.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.govnih.gov For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern can help to confirm the structure by identifying the loss of specific groups, such as the methoxy group or the bromine atom.
In research applications, the combination of these spectroscopic methods is crucial. For instance, in monitoring a reaction to synthesize this compound, IR spectroscopy could quickly indicate the formation of the vinyl ether product and the disappearance of starting material functional groups. Subsequently, NMR and MS would be used to confirm the precise structure and purity of the isolated product. academie-sciences.fracademie-sciences.fr
Vi. Applications in Complex Molecule Synthesis and Novel Methodologies
Role as a Strategic Intermediate in the Construction of Biologically Active Molecules and Natural Products
While direct applications of 6-bromo-1-methoxyhex-1-ene in the total synthesis of specific named natural products are not extensively documented in readily available literature, its structural motif is present in key intermediates for the synthesis of various biologically active compounds. The closely related analogue, 6-chloro-2-methoxyhex-1-ene, has been utilized in the stereoselective synthesis of δ- and ε-amino ketone derivatives, which are important precursors for various alkaloids and other nitrogen-containing bioactive molecules. mdpi.com The bromo-analogue is expected to exhibit similar or complementary reactivity, making it a valuable, albeit less documented, strategic intermediate.
The general strategy involves the use of the bromo-functionalized enol ether as a six-carbon building block. The enol ether can be hydrolyzed to a carbonyl group, while the alkyl bromide allows for the introduction of various functionalities through nucleophilic substitution or organometallic coupling reactions. This strategic approach enables the convergent synthesis of complex targets by bringing together different molecular fragments.
Development of New Synthetic Transformations Utilizing the this compound Scaffold
The reactivity of the this compound scaffold lends itself to the development of novel synthetic methodologies. Bromo-enol ethers, in general, are valuable precursors for the formation of ynol ethers through elimination reactions. ucl.ac.uk These ynol ethers are highly reactive and can participate in a variety of cycloadditions and other transformations to build molecular complexity.
Furthermore, the vinyl ether moiety can undergo a range of reactions, including hydrolysis to ketones, and participation in cycloaddition reactions. The alkyl bromide functionality can be converted into an organometallic reagent, such as a Grignard or organolithium species, which can then react with various electrophiles. This orthogonal reactivity allows for the development of one-pot or sequential reaction cascades. For instance, the formation of a Grignard reagent from this compound would generate a nucleophilic species that could be used in subsequent coupling reactions, with the enol ether functionality remaining intact for later manipulation.
Contributions to Chemo-, Regio-, and Stereoselective Synthesis Strategies
The application of compounds like this compound is central to the advancement of selective synthesis. The distinct reactivity of the two functional groups allows for high chemoselectivity, where one part of the molecule can be reacted while the other remains unchanged.
Regioselectivity is often observed in reactions involving the vinyl ether. For example, in acid-catalyzed additions, the protonation of the double bond is directed by the electron-donating methoxy (B1213986) group, leading to the formation of a specific carbocation intermediate.
While there is no specific literature detailing the stereoselective reactions of this compound itself, the closely related 6-chloro-2-methoxyhex-1-ene has been shown to participate in diastereoselective additions to chiral N-tert-butanesulfinyl imines. mdpi.com This suggests that this compound could also be a valuable substrate in stereoselective synthesis, where the configuration of newly formed stereocenters is controlled. The ability to perform such selective transformations is crucial in the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules.
Below is a table summarizing the potential synthetic transformations of the key functional groups present in this compound and its analogues, highlighting its versatility in chemo-, regio-, and stereoselective strategies.
| Functional Group | Reaction Type | Potential Outcome | Selectivity Contribution |
| Alkyl Bromide | Nucleophilic Substitution | Introduction of various nucleophiles (e.g., -CN, -N3, -OR) | Chemoselective |
| Grignard/Organolithium Formation | Generation of a carbon nucleophile | Chemoselective | |
| Vinyl Ether | Acid-catalyzed Hydrolysis | Formation of a hexanal (B45976) derivative | Chemoselective |
| Cycloaddition Reactions (e.g., Diels-Alder) | Formation of cyclic ethers | Regio- and Stereoselective | |
| Addition Reactions | Functionalization of the double bond | Regioselective | |
| Combined | Intramolecular Cyclization | Formation of cyclic compounds | Regio- and Stereoselective |
Q & A
Q. How can researchers address data reproducibility challenges in bromoalkene synthesis?
Q. What strategies mitigate competing side reactions when using this compound in biological systems?
- Methodological Answer : Introduce protecting groups (e.g., TMS for alkenes) before in vitro assays. Monitor stability in physiological buffers (pH 7.4) via LC-MS and optimize delivery systems (e.g., liposomal encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
